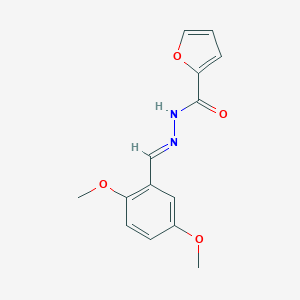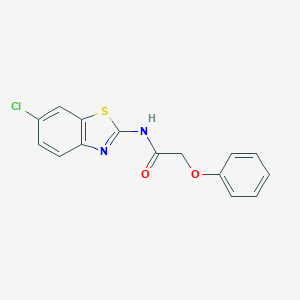
N-(6-クロロ-1,3-ベンゾチアゾール-2-イル)-2-フェノキシアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This compound also contains a phenoxy group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenoxy group, and an acetamide group. The benzothiazole ring is aromatic and contains a sulfur and a nitrogen atom. The phenoxy group consists of a phenyl ring connected to an oxygen atom, and the acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) connected to the same carbon .作用機序
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition can lead to a decrease in inflammation and pain, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, where prostaglandins and leukotrienes are synthesized . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced production of prostaglandins and thus, decreased inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in the levels of prostaglandins, leading to reduced inflammation and pain . .
実験室実験の利点と制限
One of the main advantages of using N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide in lab experiments is its high purity and stability. The compound has been synthesized and purified using various analytical techniques, which ensures its quality and reproducibility. Moreover, N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been shown to have various biological activities, which make it a versatile tool for studying different biological processes. However, one of the limitations of using N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide in lab experiments is its low solubility in aqueous solutions, which may limit its application in certain assays.
将来の方向性
There are several future directions for the research on N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide. One of the potential applications of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Moreover, N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has shown promising results in the treatment of cancer, and further studies are needed to evaluate its efficacy in clinical trials. Additionally, the antifungal activity of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide needs to be further investigated to determine its potential use in the treatment of fungal infections. Finally, the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide needs to be fully elucidated to understand its biological activities and optimize its therapeutic potential.
Conclusion:
In conclusion, N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound with various biological activities, including anti-inflammatory, antitumor, and antifungal properties. The compound has been synthesized and purified using various analytical techniques, and its biological activities have been extensively studied. N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has potential applications in the treatment of various diseases, including inflammatory diseases, cancer, and fungal infections. Further studies are needed to fully understand the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide and optimize its therapeutic potential.
合成法
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves the reaction of 2-chloroacetamide with 2-aminobenzothiazole in the presence of a base, followed by the reaction of the resulting intermediate with phenyl chloroformate. The final product is obtained after purification through recrystallization. The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been reported in several studies, and the purity of the compound has been confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
抗炎症および鎮痛用途
この化合物は、抗炎症薬および鎮痛薬の分野における可能性について評価されてきました。ベンゾチアゾールの誘導体、例えば前述のものなどは、実験モデルにおいて炎症や痛みを軽減する上で顕著な活性を示しています。 それらの作用は主に、アラキドン酸から誘導されるプロスタグランジンの生合成阻害によって媒介されます .
抗菌活性
ベンゾチアゾール含有アナログは、その強力な抗菌活性について合成され、研究されてきました。問題の化合物を含め、これらの化合物は、黄色ブドウ球菌および腸球菌など、さまざまな細菌株に対して有効であることがわかっています。 これは、それらを新しい抗菌剤の開発のための有望な候補にします .
抗菌剤の代替
パーソナルケア製品における特定の抗菌剤の最近の禁止により、ベンゾチアゾール誘導体は、その抗菌特性のために代替として検討されています。 それらは、腐敗や感染を防ぐために不可欠な、微生物の脂肪酸合成と細胞膜形成を阻害します .
分散アゾ染料の合成
ベンゾチアゾール誘導体は、繊維染色に用途がある分散アゾ染料の合成に使用されます。 これらの染料は、求電子置換反応によって合成され、耐光堅牢度と鮮やかさで評価されています .
薬理学的評価
この化合物は、その誘導体が合成され、さまざまな生物学的活性について試験された薬理学的評価の一部でした。 これには、新しい薬剤の安全性と有効性を理解するために重要な、潰瘍形成活性と脂質過酸化活性に対するそれらの影響の研究が含まれます .
生化学分析
Biochemical Properties
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, this compound interacts with microbial enzymes, exhibiting antimicrobial properties against various bacterial and fungal strains . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their function.
Cellular Effects
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. This compound can modulate gene expression, leading to changes in the production of inflammatory cytokines and other signaling molecules . Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cells .
Molecular Mechanism
The molecular mechanism of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves several key interactions at the molecular level. It binds to the active sites of enzymes such as COX-2, leading to their inhibition . This binding interaction is facilitated by the compound’s benzothiazole moiety, which fits into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and antimicrobial effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes, leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
特性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQRNJFNQJMNSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B438478.png)
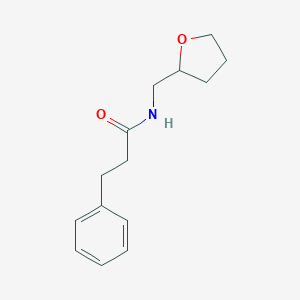
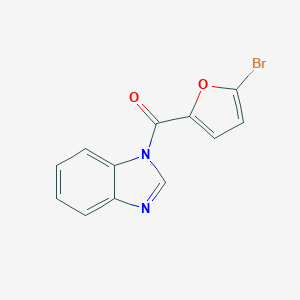
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B438533.png)
![N-[3-(acetylamino)phenyl]-2-phenylbutanamide](/img/structure/B438536.png)
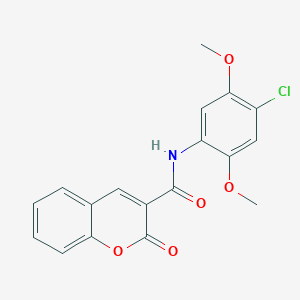
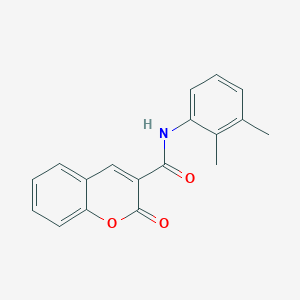

![N-(4-methoxyphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B438590.png)
![2-(2H-Benzotriazol-2-yl)-N-[(4-fluorophenyl)methylidene]ethanehydrazonic acid](/img/structure/B438591.png)


![(2-Chloro-5-nitro-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B438639.png)
